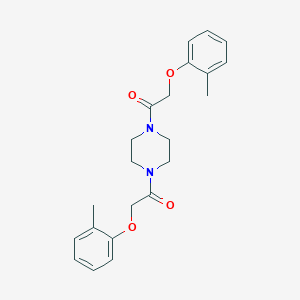![molecular formula C13H18N2O3S B324735 N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B324735.png)
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a chemical compound with the molecular formula C13H18N2O3S It is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a phenyl ring attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as flash chromatography or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonyl group is particularly important for its binding affinity, as it can form strong interactions with amino acid residues in the target proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: Known for its use in the synthesis of fentanyl analogs.
N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: Another fentanyl analog with similar structural features.
Uniqueness
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)19(17,18)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
InChI Key |
BUKVLOUZYWYDCR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B324653.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324654.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B324655.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}azepane](/img/structure/B324656.png)
![2-({[(1-Bromo-2-naphthyl)oxy]acetyl}amino)benzamide](/img/structure/B324661.png)
![4-({[(1-Bromo-2-naphthyl)oxy]acetyl}amino)benzamide](/img/structure/B324662.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B324664.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-chlorophenyl)acetamide](/img/structure/B324665.png)
![2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B324666.png)
![2-(4-methylphenoxy)-N-[4-(4-{[(4-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B324668.png)

![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324674.png)
![N-(2,4-dimethylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324675.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324677.png)
